Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate
Description
Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate is an organic ester characterized by a pentanoate backbone with a ketone group at the 5-position and a phenylsulfanyl substituent. This compound combines a thioether linkage (C-S bond) with a ketone and ester functionality, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
136068-14-9 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
ethyl 5-oxo-5-phenylsulfanylpentanoate |
InChI |
InChI=1S/C13H16O3S/c1-2-16-12(14)9-6-10-13(15)17-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
JDHKOHWXTBFCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-(phenylsulfanyl)pentanoate typically involves the esterification of 5-oxo-5-(phenylsulfanyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 5-oxo-5-(phenylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-5-(phenylsulfanyl)pentanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can be hydrolyzed to release the active acid, which may exert biological effects through various pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares ethyl 5-oxo-5-(phenylsulfanyl)pentanoate with key analogs, highlighting substituent-driven differences:
Key Observations :
- Sulfur vs. Oxygen Substituents: The phenylsulfanyl group in the target compound enhances lipophilicity compared to oxygen-based analogs (e.g., 4-pentoxyphenyl or methoxy groups).
- Ketone Position: 5-(Methylsulfanyl)-2-oxopentanoate demonstrates how ketone positioning (at C2 vs. C5) alters reactivity and solubility.
- Complex Heterocycles : Compound 2 incorporates a tryptanthrin core and dicarboxylic acid residues, significantly boosting polarity and bioavailability compared to simpler esters.
Reactivity Differences :
Physicochemical and ADME Properties
ADME Insights :
- Compound 2 exhibits superior bioavailability due to its polar dicarboxylic acid residues, aligning with Lipinski’s rule of five. Its ADME radar plot shows optimal polarity and solubility compared to SP600125, a known JNK inhibitor.
- Sulfur-containing compounds may face faster hepatic clearance due to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
